molecular formula C9H9NO3 B253487 4-Formylaminophenylacetic acid

4-Formylaminophenylacetic acid

Cat. No.: B253487
M. Wt: 179.17 g/mol
InChI Key: ABTXOBBBEFVGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylaminophenylacetic acid (IUPAC name: 2-[4-(formylamino)phenyl]acetic acid) is a phenylacetic acid derivative featuring a formyl-substituted amino group at the para position of the phenyl ring. These compounds are critical intermediates in pharmaceutical synthesis, particularly in peptide chemistry and drug development . The formyl group in this compound likely enhances its stability and modulates physicochemical properties, such as solubility and reactivity, compared to its non-acylated counterparts.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(4-formamidophenyl)acetic acid

InChI

InChI=1S/C9H9NO3/c11-6-10-8-3-1-7(2-4-8)5-9(12)13/h1-4,6H,5H2,(H,10,11)(H,12,13)

InChI Key

ABTXOBBBEFVGPT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)NC=O

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The amino group in 4-aminophenylacetic acid confers polarity and reactivity, making it suitable for peptide synthesis .
  • Electron-Withdrawing Groups: Sulfonamide (e.g., 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid) and methylsulfonyl groups (e.g., 4-(Methylsulfonyl)phenylacetic acid) introduce electron-withdrawing effects, stabilizing the molecule and altering acidity .

4-Aminophenylacetic Acid

  • Peptide Synthesis: Widely used as a building block due to its amino and carboxylic acid functional groups, enabling conjugation via amide bonds. Purity levels ≥98% are standard for pharmaceutical applications .
  • Diagnostic Metabolites: Analogs like 4-hydroxyphenyllactic acid (structurally related) are used in clinical diagnostics for monitoring enzyme activity (e.g., α-amylase) .

Sulfonamide and Sulfonyl Derivatives

  • Pharmaceutical Intermediates: 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid and similar sulfonamides are precursors in synthesizing anti-inflammatory and antimicrobial agents .
  • Etoricoxib Impurity: 4-(Methylsulfonyl)phenylacetic acid is a known impurity in Etoricoxib production, emphasizing the need for rigorous quality control in API manufacturing .

Methylamino Derivatives

Stability and Reactivity

  • Amino vs. Formylamino Groups: The formyl group in 4-formylaminophenylacetic acid likely reduces nucleophilicity compared to the free amino group in 4-aminophenylacetic acid, decreasing susceptibility to oxidation or unwanted side reactions .
  • Sulfonamide Stability : Sulfonyl-containing derivatives exhibit enhanced thermal and chemical stability, making them suitable for harsh synthetic conditions .

Q & A

Q. What strategies are effective for elucidating the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C or deuterium) to trace metabolite formation in vitro (e.g., liver microsomes) or in vivo (rodent models) . Combine LC-MS/MS for metabolite identification and kinetic modeling to quantify metabolic rates. Address inter-species variability by validating findings across multiple models .

Q. How can researchers optimize synthetic routes to this compound to improve yield and scalability?

  • Methodological Answer : Screen catalysts (e.g., palladium-based) and reaction conditions (temperature, solvent polarity) using design-of-experiment (DoE) frameworks. Monitor intermediate formation via real-time FTIR or Raman spectroscopy. Report yields, byproducts, and purification steps (e.g., recrystallization solvents) to enable reproducibility .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing clustered data in studies involving this compound?

  • Methodological Answer : Use mixed-effects models to account for nested variables (e.g., repeated measurements from the same subject) . Validate assumptions (normality, homoscedasticity) with residual plots. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with confidence intervals .

Q. How should researchers document experimental protocols to comply with journal standards for reproducibility?

  • Methodological Answer : Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):
  • Include detailed synthetic procedures, characterization data (NMR shifts, HPLC chromatograms), and purity thresholds .
  • Upload raw data (spectra, chromatograms) to open-access repositories and cite them in supplementary materials .

Notes on Evidence Utilization

  • Safety and Handling : ALADDIN SDS sections emphasize limited toxicological data; thus, assume worst-case scenarios in risk assessments .
  • Analytical Methods : Thermo Scientific Chemicals provides validated molecular descriptors (e.g., InChI Key, SMILES) for cross-referencing .
  • Data Gaps : Address absent ecological or pharmacokinetic data by proposing targeted studies in grant proposals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.